2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt
Overview
Description
“2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt”, also known as Sodium 6-(p-toluidino)-2-naphthalenesulfonate or TNS, is a compound with the empirical formula C17H14NNaO3S and a molecular weight of 335.35 . It is used as a fluorescent probe .
Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon, substituted with a sulfonic acid group and a p-toluidino group . The presence of these groups can significantly influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis
This compound is slightly soluble in water . It has a molecular weight of 335.35 . More specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
Application 1: Fluorescent Probe for Flocculation Studies
- Scientific Field : Colloid and Polymer Science .
- Summary of the Application : TNS is used as a fluorescent probe for flocculation studies of cationic potato amylopectin and nanosized silica particles . It fluoresces strongly when bound to certain proteins and polymers, but weakly in aqueous solutions .
- Methods of Application or Experimental Procedures : The reversible association of TNS is used to monitor the binding of anionic nanosized silica particles (NSP) to cationic potato amylopectin starch (CApS) through the decreasing fluorescence emission as TNS is competitively released by the particle binding . Steady-state fluorescence measurements at different mixing ratios of CApS and NSP provide data on the equilibrium binding .
- Results or Outcomes : The isotherm derived is used to establish the fact that the most efficient flocculation between CApS and NSP occurs when the polymer coils are nearly saturated by NSP, but still have positively charged parts left . This supports a patch-flocculation mechanism . Stopped-flow experiments show that NSP binding to CApS occurs within a few milliseconds .
Application 2: Fluorescent Probe for Protein Studies
- Scientific Field : Biochemistry .
- Summary of the Application : TNS is used as a fluorescent probe in the study of protein conformation . It is particularly useful in studying the interaction between TNS and other small ligands with proteins like β-lactoglobulin .
- Methods of Application or Experimental Procedures : The fluorescence of TNS increases upon binding to hydrophobic regions of proteins. This property is used to monitor changes in protein conformation or the binding of other ligands .
- Results or Outcomes : The results of these studies can provide valuable insights into protein structure and function, as well as the interactions between proteins and other molecules .
Application 3: Catalyst in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : TNS can be used as a catalyst in various organic synthesis reactions .
- Methods of Application or Experimental Procedures : TNS can be used in esterification, acylation, alkylation, and condensation reactions in organic synthesis .
- Results or Outcomes : The use of TNS as a catalyst can improve the efficiency of these reactions and lead to higher yields .
Application 4: Hydrogen Ion Absorbent
- Scientific Field : Chemistry .
- Summary of the Application : TNS can be used as a hydrogen ion absorbent .
- Methods of Application or Experimental Procedures : It is used in catalyzing hydrogenation reactions, oxidation reactions, and dye reduction reactions .
- Results or Outcomes : The use of TNS as a hydrogen ion absorbent can improve the efficiency of these reactions .
Application 5: Catalyst in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : TNS can be used as a catalyst in various organic synthesis reactions .
- Methods of Application or Experimental Procedures : TNS can be used in esterification, acylation, alkylation, and condensation reactions in organic synthesis .
- Results or Outcomes : The use of TNS as a catalyst can improve the efficiency of these reactions and lead to higher yields .
Safety And Hazards
properties
IUPAC Name |
sodium;6-(4-methylanilino)naphthalene-2-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S.Na/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZGQOXRGFDEJP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NNaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Toluidino)naphthalene-6-sulfonic acid sodium salt | |
CAS RN |
53313-85-2 | |
Record name | 2-(p-Toluidino)naphthalene-6-sulfonicacid sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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